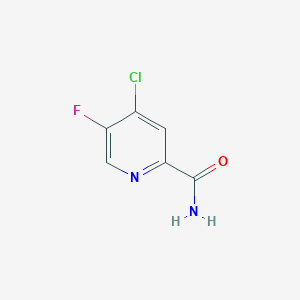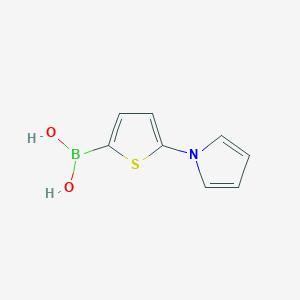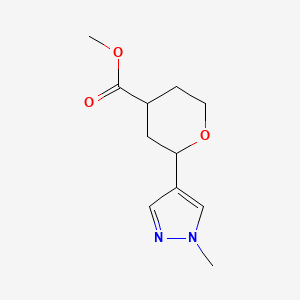
Methyl 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylate is a complex organic compound that features a pyrazole ring fused with a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar cyclocondensation techniques. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific solvents and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Applications De Recherche Scientifique
Methyl 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylate has several scientific research applications:
Biology: It may serve as a ligand in biochemical assays or as a precursor in the synthesis of biologically active molecules.
Mécanisme D'action
The mechanism of action of Methyl 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The compound may modulate the activity of its targets by either inhibiting or activating them, depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- Methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate
- 4-Bromo-1,5-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)carbonyl-1H-pyrazole
Uniqueness
Methyl 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylate is unique due to its combination of a pyrazole ring with a tetrahydropyran ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C11H16N2O3 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
methyl 2-(1-methylpyrazol-4-yl)oxane-4-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-13-7-9(6-12-13)10-5-8(3-4-16-10)11(14)15-2/h6-8,10H,3-5H2,1-2H3 |
Clé InChI |
RQYWWMVICABOHX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2CC(CCO2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


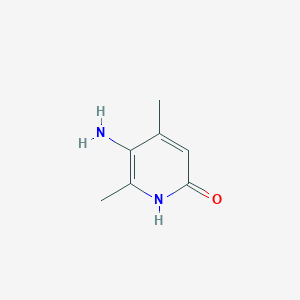
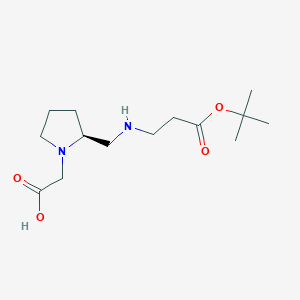

![2-Methylbenzo[b]thiophene 1-oxide](/img/structure/B12990076.png)
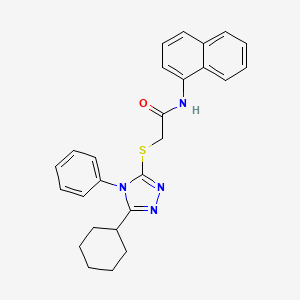

![7-Oxa-2-azaspiro[4.5]decan-10-ol](/img/structure/B12990087.png)
![Sodium 3-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenesulfonate](/img/structure/B12990096.png)
![N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide](/img/structure/B12990100.png)
![(1S,4S)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B12990101.png)

![4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B12990115.png)
